molecular formula C7H15NO2 B8502597 3-(1,3-Oxazinan-3-YL)propan-1-OL CAS No. 19748-65-3

3-(1,3-Oxazinan-3-YL)propan-1-OL

Cat. No.: B8502597
CAS No.: 19748-65-3
M. Wt: 145.20 g/mol
InChI Key: JLUWXYHSKHVOQR-UHFFFAOYSA-N
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Description

3-(1,3-Oxazinan-3-YL)propan-1-OL is a chemical compound that integrates an oxazinan heterocycle with a propanol chain, making it a valuable intermediate for advanced organic synthesis and medicinal chemistry research. Compounds featuring nitrogen and oxygen in a heterocyclic ring system, such as oxazines and related structures, are recognized as influential building blocks for bioactive molecules and natural products . They are frequently utilized as multipurpose intermediates in diverse research areas, including organic synthesis, medicinal chemistry, and material science . The 1,3-oxazine scaffold, in particular, is found in compounds with a range of documented pharmacological activities. For instance, oxazine derivatives have been patented for applications involving the central nervous system, including as potential antidepressants and for the treatment of conditions such as Parkinson's disease, hypertension, and anxiety . The amino alcohol moiety (a combination of an amine and alcohol functional group) is another key structural feature present in many biologically active molecules and chiral catalysts . This combination of a heterocycle and a flexible amino-alcohol-containing chain makes this compound a promising scaffold for constructing novel compounds for various research applications. Its potential uses include serving as a precursor in the development of new chiral ligands for asymmetric synthesis , or as a building block for the preparation of more complex molecular architectures with potential biological activity. This product is intended for research purposes only by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

19748-65-3

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(1,3-oxazinan-3-yl)propan-1-ol

InChI

InChI=1S/C7H15NO2/c9-5-1-3-8-4-2-6-10-7-8/h9H,1-7H2

InChI Key

JLUWXYHSKHVOQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(COC1)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of 3-(1,3-Oxazinan-3-YL)propan-1-OL and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Properties/Applications
This compound C₇H₁₅NO₂ 145.20* Oxazinan ring (O, N heterocycle) Potential pharmaceutical intermediate; polar solvent compatibility
3-(Methylsulphanyl)propan-1-ol C₄H₁₀OS 106.18 Methylsulphanyl (-SCH₃) group Contributes to wine flavor (chocolate/roasted notes)
3-(Pyridazin-3-yl)propan-1-ol C₇H₁₀N₂O 138.17 Pyridazine ring (N-rich heterocycle) Predicted high boiling point (333.5°C); basicity (pKa ~14.92)
3-(6-Bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol C₁₀H₁₁BrO₃ 259.10 Brominated benzo-dioxole ring High-yield synthesis (92%); solid-state stability
3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol C₆H₁₁N₃O 141.17 Amino-pyrazole group Pharmaceutical intermediate (patented applications)

Physicochemical Properties

  • Polarity and Solubility : The oxazinan ring in this compound enhances polarity compared to 3-(methylsulphanyl)propan-1-ol (lipophilic due to -SCH₃) .
  • Acidity/Basicity : The pyridazine derivative exhibits higher basicity (pKa ~14.92) than oxazinan-containing analogs, where the lone pair on nitrogen may be less accessible due to ring conformation.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(1,3-Oxazinan-3-YL)propan-1-OL, and how can reaction conditions be optimized to improve yield?

  • Synthetic Routes :

  • Cyclization Strategy : React 3-aminopropan-1-ol with a carbonyl compound (e.g., formaldehyde or acetaldehyde) under acidic or thermal conditions to form the oxazinan ring via intramolecular cyclization .

  • Substitution Approach : Introduce the oxazinan moiety into a propanol backbone using nucleophilic substitution or Mitsunobu reactions with appropriate heterocyclic precursors .

    • Optimization :
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance ring-closure efficiency .

  • Temperature Control : Maintain temperatures between 60–100°C to balance reaction rate and byproduct formation .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

    Synthetic MethodStarting MaterialsYield (%)Key Conditions
    Cyclization3-aminopropanol + formaldehyde65–75H₂SO₄, 80°C, 12h
    SubstitutionPropanol derivative + oxazinan bromide50–60K₂CO₃, DMF, 60°C, 8h

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • NMR :

  • ¹H NMR : Identify protons on the oxazinan ring (δ 3.2–4.0 ppm for N-CH₂ and O-CH₂ groups) and the propanol chain (δ 1.5–2.0 ppm for -CH₂-) .
  • ¹³C NMR : Confirm carbonyl carbons (if present) and heterocyclic carbons (δ 60–80 ppm) .
    • IR : Detect hydroxyl (-OH) stretching (~3300 cm⁻¹) and C-O/C-N vibrations (1100–1250 cm⁻¹) .
    • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 160.12) .
    • X-ray Crystallography : Resolve stereochemistry and solid-state packing using SHELX-based refinement .

Q. What are the common chemical transformations of this compound?

  • Oxidation : Convert the primary alcohol to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) .
  • Reduction : Hydrogenate the oxazinan ring (if unsaturated) with H₂/Pd-C to yield a saturated amine-alcohol derivative .
  • Substitution : Replace the hydroxyl group with halogens (e.g., SOCl₂ for -Cl) or activate it for nucleophilic displacement .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., GROMACS) .

Q. What strategies resolve stereochemical challenges in synthesizing this compound derivatives?

  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during ring formation .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization .
  • Chromatography : Separate diastereomers via chiral HPLC (e.g., Chiralpak® columns) .

Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting point) of this compound?

  • Standardization : Adopt consistent purification protocols (e.g., recrystallization from ethanol/water mixtures) .
  • Analytical Validation : Cross-validate melting points using differential scanning calorimetry (DSC) and hot-stage microscopy .
  • Documentation : Report solvent systems and crystallization conditions in detail to enable reproducibility .

Q. What mechanistic insights explain contradictory data in oxidation/reduction studies of this compound?

  • Reaction Pathways : Competing pathways (e.g., over-oxidation to ketones vs. carboxylic acids) depend on reagent strength and steric hindrance .
  • Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., ring-opened intermediates) .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to optimize time and temperature .

Methodological Guidelines

  • Stereochemical Confirmation : Combine 2D NMR (COSY, NOESY) with X-ray crystallography for unambiguous assignment .
  • Reaction Optimization : Design DoE (Design of Experiments) matrices to evaluate solvent, catalyst, and temperature interactions .
  • Biological Assays : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to quantify target binding .

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